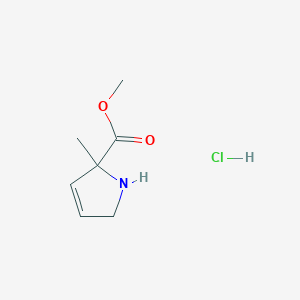
2-(2,4-Difluorophenyl)-5-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography and NMR spectroscopy . Unfortunately, the specific molecular structure analysis for “2-(2,4-Difluorophenyl)-5-methylpyridine” is not available in the retrieved resources.Chemical Reactions Analysis
The chemical reactions involving “2-(2,4-Difluorophenyl)-5-methylpyridine” are not clearly documented in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. The specific physical and chemical properties for “2-(2,4-Difluorophenyl)-5-methylpyridine” are not available in the retrieved resources .Applications De Recherche Scientifique
Medicinal Chemistry and Pharmaceuticals
Fluorinated molecules have garnered significant interest in drug development. Fo24, with its unique fluorine substitution pattern, could serve as a scaffold for designing novel pharmaceutical compounds. Researchers might explore its potential as a lead compound for drug discovery, targeting specific diseases or biological pathways .
Crystallography and Structural Analysis
Fo24’s crystal structure was determined using single-crystal X-ray diffraction methods. Its two aromatic rings are effectively coplanar, forming an intermolecular contact with an ortho-fluorine atom. Understanding its crystal packing and intermolecular interactions can aid in designing new materials or optimizing existing ones .
Hydrogen Bonding Studies
The primary hydrogen bonds in Fo24 involve amide–amide interactions along the b-axis direction. Additionally, weaker C-H⋯F/O interactions contribute to its crystal packing. Investigating these interactions can provide insights into molecular recognition and self-assembly processes .
Organic Synthesis
Fo24 can be synthesized in high yield from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline. Its straightforward synthetic route makes it accessible for use in various organic transformations. Researchers may explore its reactivity in cross-coupling reactions, cyclizations, or other synthetic methodologies .
Biological Studies
Given its structural features, Fo24 could be evaluated for biological activity. Researchers might investigate its interactions with enzymes, receptors, or other biomolecules. Additionally, its lipophilicity and solubility properties could influence its bioavailability.
Computational Chemistry
Fo24 could serve as a model system for computational studies. Density functional theory (DFT) calculations could elucidate its electronic properties, charge distribution, and reactivity. Such insights can guide further experimental investigations .
Safety And Hazards
Orientations Futures
The future directions for research on “2-(2,4-Difluorophenyl)-5-methylpyridine” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety and hazards need to be thoroughly investigated .
Propriétés
IUPAC Name |
2-(2,4-difluorophenyl)-5-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N/c1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHVUSHFIAMZSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)-5-methylpyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2814020.png)




![N-[2-[(6-Ethoxy-3,4-dihydro-2H-chromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2814027.png)
![5-[(4-chlorobenzyl)thio]-2-methylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2814028.png)
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2814030.png)


![1,3-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2814039.png)


